m-PEG10-Tos

Beschreibung

Eigenschaften

IUPAC Name |

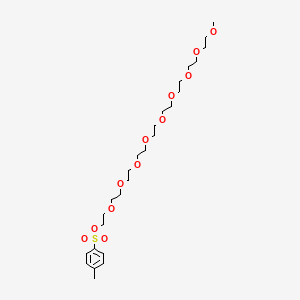

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O12S/c1-25-3-5-26(6-4-25)39(27,28)38-24-23-37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-30-8-7-29-2/h3-6H,7-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBECQBPDHSONPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201143150 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211859-75-5 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211859-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG10-Tos: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-tosylate with 10 ethylene glycol units (m-PEG10-Tos). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and key applications, particularly in the realm of bioconjugation and as a linker in novel therapeutic modalities.

Chemical Structure and Core Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a methoxy group at one terminus and a tosylate group at the other. The PEG linker, composed of 10 repeating ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.[1][2] The tosylate group is an excellent leaving group, making this reagent highly effective for nucleophilic substitution reactions.[1][2]

The chemical structure of this compound is as follows:

CH₃O-(CH₂CH₂O)₁₀-SO₂-C₆H₄-CH₃

A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₆O₁₂S | [3] |

| Molecular Weight | 582.7 g/mol | |

| CAS Number | 211859-75-5 | |

| Appearance | To be determined; likely a solid or viscous liquid | - |

| Solubility | Soluble in aqueous media and DMSO | |

| Purity | Typically >95% |

Physicochemical Characteristics

Solubility and Stability

The presence of the polyethylene glycol chain makes this compound soluble in water and many organic solvents. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. If stored as a solution, it should be aliquoted and kept at -20°C for up to one month. The product is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.

Reactivity

The key to the utility of this compound lies in the reactivity of the tosylate group. Tosylate is a superb leaving group, readily displaced by nucleophiles such as amines (-NH₂) and thiols (-SH). This reactivity allows for the covalent attachment of the m-PEG10 moiety to a variety of molecules, including proteins, peptides, and small molecule drugs.

Experimental Protocols

The primary application of this compound is in PEGylation, the process of covalently attaching PEG chains to other molecules. This section provides a detailed, representative protocol for the PEGylation of a protein via its lysine residues.

PEGylation of a Protein with this compound

This protocol describes the covalent attachment of this compound to the primary amines of lysine residues on a target protein.

Materials:

-

Target protein

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM borate buffer, pH 8.5. Avoid buffers containing primary amines like Tris.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

-

Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometry)

Procedure:

-

Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to create a stock solution (e.g., 10-100 mM).

-

PEGylation Reaction:

-

Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized but can range from 10:1 to 100:1.

-

Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can vary from 2 to 24 hours, depending on the reactivity of the protein.

-

-

Reaction Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 1 hour at room temperature.

-

Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted protein, excess PEG reagent, and reaction byproducts using an appropriate chromatography method.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and mass spectrometry to confirm the degree of PEGylation.

Applications in Research and Drug Development

Bioconjugation and PEGylation

This compound is widely used for the PEGylation of therapeutic proteins and peptides. PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals by:

-

Increasing hydrodynamic size, which reduces renal clearance and extends circulatory half-life.

-

Shielding the protein from proteolytic degradation.

-

Improving solubility, especially for hydrophobic molecules.

-

Reducing immunogenicity and antigenicity.

Linker for PROTACs

In the rapidly evolving field of targeted protein degradation, this compound serves as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC influences its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

General Nucleophilic Substitution Workflow

Caption: Nucleophilic substitution reaction of this compound.

Protein PEGylation Workflow

Caption: Step-by-step workflow for protein PEGylation.

Safety and Handling

While specific hazard information for this compound is not extensively documented, general laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical tool for researchers and drug developers. Its well-defined structure, coupled with the high reactivity of the tosylate group, makes it an ideal reagent for the PEGylation of biomolecules and the construction of complex therapeutic agents like PROTACs. The hydrophilic PEG spacer offers significant advantages in improving the physicochemical and pharmacokinetic properties of the resulting conjugates. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.

References

An In-depth Technical Guide on the Mechanism of Action of m-PEG10-Tos in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of methoxy polyethylene glycol tosylate (m-PEG10-Tos) in bioconjugation. It delves into the underlying chemical principles, reaction kinetics, and factors influencing the efficiency of PEGylation with this reagent. Detailed experimental protocols for the conjugation of this compound to proteins, along with methods for purification and characterization of the resulting conjugates, are presented. Furthermore, quantitative data is summarized in structured tables for easy comparison, and key reaction pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the process for researchers and professionals in the field of drug development and bioconjugation.

Introduction to this compound and PEGylation

Polyethylene glycol (PEG)ylation is a widely employed strategy in drug delivery and development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can improve a drug's solubility, increase its hydrodynamic volume to prolong circulation half-life, and shield it from enzymatic degradation and immunological recognition.[1]

This compound is a monofunctional PEGylating reagent where one terminus of a ten-unit polyethylene glycol chain is capped with a methoxy group, and the other terminus is activated with a tosyl (tosylate) group. The methoxy group ensures that the PEG chain is inert at one end, preventing cross-linking of biomolecules. The tosyl group, a derivative of p-toluenesulfonic acid, serves as an excellent leaving group, facilitating the covalent attachment of the PEG chain to nucleophilic residues on biomolecules.[2][3]

Core Mechanism of Action: Nucleophilic Substitution

The bioconjugation activity of this compound is predicated on a classic bimolecular nucleophilic substitution (SN2) reaction. The core of this mechanism lies in the exceptional leaving group ability of the tosylate anion.

2.1. The Role of the Tosyl Group

The tosylate group is a superior leaving group due to the resonance stabilization of the negative charge that develops on the oxygen atom upon its departure. This charge is delocalized over the three oxygen atoms of the sulfonate group, making the tosylate anion a very stable and weak base.[2] This inherent stability is the driving force for the reaction, as the formation of a stable leaving group is thermodynamically favorable.

2.2. Reaction with Nucleophiles

Biomolecules present a variety of nucleophilic functional groups that can react with this compound. The most common targets for PEGylation are the primary amines of lysine residues and the N-terminal α-amine, as well as the thiol groups of cysteine residues.

The reaction proceeds as follows:

-

Nucleophilic Attack: A nucleophilic group (e.g., the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol) on the biomolecule attacks the carbon atom of the PEG chain that is directly bonded to the tosyl group.

-

Transition State: A transient pentacoordinate transition state is formed.

-

Leaving Group Departure: The carbon-oxygen bond of the tosylate group breaks, and the stable tosylate anion is displaced.

-

Product Formation: A stable covalent bond is formed between the PEG chain and the biomolecule.

The reaction is most effective in a slightly alkaline pH range (typically pH 8.0-9.5) for the modification of amino groups. At this pH, a significant portion of the primary amines are deprotonated and thus more nucleophilic, while still maintaining the overall stability of the protein.

Quantitative Data on m-PEG-Tos Bioconjugation

The efficiency and outcome of a bioconjugation reaction with m-PEG-Tos are influenced by several factors, including the nature of the nucleophile, pH, temperature, and stoichiometry of the reactants. While specific kinetic data for this compound is not extensively published, the following tables summarize general quantitative information for tosyl-activated PEGs based on available literature.

Table 1: Reactivity of m-PEG-Tos with Different Nucleophiles

| Nucleophile | Relative Reactivity | Optimal pH Range | Resulting Linkage | Stability of Linkage |

| Thiol (Cysteine) | High | 7.0 - 8.5 | Thioether | Very Stable |

| Amine (Lysine, N-terminus) | Moderate | 8.0 - 9.5 | Secondary Amine | Very Stable |

| Hydroxyl (Serine, Threonine) | Low | > 9.5 | Ether | Stable |

Table 2: Influence of Reaction Conditions on PEGylation Efficiency

| Parameter | Effect on Reaction Rate | Recommended Conditions |

| pH | Increases with pH for amines (up to a point) | 8.0 - 9.5 for amines; 7.0 - 8.5 for thiols |

| Temperature | Increases with temperature | 4°C to Room Temperature (to maintain protein stability) |

| Molar Ratio (PEG:Protein) | Higher ratio increases degree of PEGylation | 5:1 to 50:1 (empirically determined) |

| Reaction Time | Increases with time | 1 to 24 hours (reaction progress should be monitored) |

Table 3: Stability of m-PEG-Tos Reagent

| Condition | Stability | Comments |

| Aqueous Buffer (pH 7-9) | Moderate | Susceptible to hydrolysis over time. Should be used fresh. |

| Anhydrous Organic Solvent | High | Stable for long-term storage when protected from moisture. |

| Elevated Temperature | Low | Increased rate of hydrolysis. |

Experimental Protocols

The following sections provide detailed methodologies for the bioconjugation of this compound to a model protein, followed by purification and characterization of the conjugate.

4.1. Protocol for PEGylation of Lysozyme with this compound

This protocol describes a general procedure for the covalent attachment of this compound to the primary amines of lysozyme.

Materials:

-

Lysozyme from chicken egg white

-

This compound

-

Sodium phosphate buffer (0.1 M, pH 8.5)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Protein Solution Preparation: Dissolve lysozyme in 0.1 M sodium phosphate buffer (pH 8.5) to a final concentration of 5 mg/mL. Gently stir the solution at 4°C until the protein is fully dissolved.

-

PEG Reagent Preparation: Immediately before use, dissolve this compound in a small volume of the reaction buffer to a concentration that will achieve the desired molar excess when added to the protein solution (e.g., a 20-fold molar excess).

-

Conjugation Reaction: While gently stirring the lysozyme solution at 4°C, add the freshly prepared this compound solution dropwise.

-

Incubation: Allow the reaction to proceed for 4-24 hours at 4°C with continuous gentle stirring. The optimal reaction time should be determined empirically by monitoring the reaction progress.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50 mM to consume any unreacted this compound.

-

Purification: Proceed immediately to the purification step to separate the PEGylated lysozyme from unreacted protein, excess PEG reagent, and byproducts.

4.2. Purification of PEGylated Protein

Size Exclusion Chromatography (SEC) is a common and effective method for purifying PEGylated proteins.

Materials:

-

SEC column (e.g., Sephacryl S-200 or Superdex 200)

-

Chromatography system (e.g., FPLC)

-

Elution buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Fraction collector

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

-

Sample Loading: Load the reaction mixture onto the equilibrated column.

-

Elution: Elute the sample with the elution buffer at a constant flow rate.

-

Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. PEGylated proteins will elute earlier than the unmodified protein due to their larger hydrodynamic radius.

-

Pooling Fractions: Pool the fractions containing the desired PEGylated protein.

-

Concentration: Concentrate the pooled fractions if necessary using an appropriate method such as ultrafiltration.

4.3. Characterization of PEGylated Protein

The extent of PEGylation and the purity of the conjugate can be assessed using various analytical techniques.

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. The degree of PEGylation can be estimated by the band shift.

-

MALDI-TOF Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): This technique provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.

-

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): RP-HPLC can be used to separate different PEGylated species and to assess the purity of the final product.

Visualizing the Process: Diagrams

5.1. Reaction Mechanism

Caption: SN2 reaction mechanism of this compound with a biomolecule.

5.2. Experimental Workflow

Caption: General experimental workflow for bioconjugation with this compound.

Conclusion

This compound is a valuable reagent for the PEGylation of biomolecules, operating through a robust and well-understood SN2 mechanism. The success of the conjugation is dependent on the careful control of reaction conditions, particularly pH and the molar ratio of reactants. By following established protocols for reaction, purification, and characterization, researchers can effectively utilize this compound to improve the therapeutic potential of a wide range of biopharmaceuticals. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this important bioconjugation strategy.

References

An In-depth Technical Guide to Tosyl-Activated PEG Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tosyl-activated polyethylene glycol (PEG) reagents, covering their core chemistry, activation, and applications in bioconjugation and drug delivery. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize these versatile reagents.

Introduction to PEGylation and Tosyl Activation

PEGylation is a well-established technique involving the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small drugs. This modification can significantly improve the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[1][2] The process requires the "activation" of the terminal hydroxyl groups of PEG to make them reactive towards functional groups on the target molecule.[3][4]

Tosyl-activated PEG is a prominent example of an activated PEG reagent. The activation process involves the sulfonylation of the terminal hydroxyl groups of PEG with p-toluenesulfonyl chloride (tosyl chloride) in the presence of an organic base like pyridine or triethylamine.[5] This reaction replaces the hydroxyl group with a tosylate group, which is an excellent leaving group. This high reactivity makes tosyl-activated PEG a versatile tool for conjugation with various nucleophiles.

Core Chemistry and Reaction Mechanisms

The key to the utility of tosyl-activated PEG lies in the nature of the tosylate group as a highly effective leaving group for nucleophilic substitution reactions. This allows for the efficient conjugation of PEG to a variety of molecules under relatively mild conditions.

Reaction with Amines

Tosyl-activated PEGs readily react with primary and secondary amines, such as the ε-amino group of lysine residues in proteins, to form stable secondary amine linkages. This reaction is highly efficient within a pH range of 8.0 to 9.5. The basic conditions deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the carbon atom attached to the tosylate leaving group.

Reaction with Thiols

Thiol groups, such as those on cysteine residues, are also excellent nucleophiles for reaction with tosyl-activated PEG. This reaction results in the formation of a stable thioether bond. The reaction with thiols is typically carried out under neutral or slightly basic conditions to ensure the thiol group is in its more nucleophilic thiolate form.

Reaction with Hydroxyls

While less common, tosyl-activated PEGs can also react with hydroxyl groups to form ether linkages. This reaction generally requires stronger basic conditions to deprotonate the hydroxyl group and enhance its nucleophilicity.

Quantitative Data on Tosyl-Activated PEG Reactions

The efficiency and conditions of PEGylation reactions are critical for achieving desired outcomes. The following tables summarize key quantitative data for reactions involving tosyl-activated PEG reagents.

| Parameter | Value | Reference |

| Functionalization Efficiency | >95% | |

| Optimal pH for Amine Coupling | 8.0 - 9.5 | |

| Optimal pH for Thiol Coupling | Neutral to slightly basic | |

| Optimal pH for Hydroxyl Coupling | 8.5 - 9.5 |

Table 1: Key Reaction Parameters for Tosyl-Activated PEG.

| Nucleophile | Linkage Formed | Stability |

| Amine (-NH2) | Secondary Amine (-NH-) | Stable |

| Thiol (-SH) | Thioether (-S-) | Stable |

| Hydroxyl (-OH) | Ether (-O-) | Stable |

Table 2: Nucleophiles and Resulting Linkages with Tosyl-Activated PEG.

Experimental Protocols

The following are detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent conjugation to a model protein.

Protocol for Synthesis of α-Tosyl-ω-hydroxyl PEG

This protocol describes the selective monotosylation of a symmetrical PEG diol.

Materials:

-

Polyethylene glycol (PEG), linear, symmetrical

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Argon atmosphere

Procedure:

-

Dissolve PEG in DCM under an argon atmosphere.

-

Add pyridine to the solution and stir.

-

Slowly add a solution of TsCl in DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (e.g., 6 hours).

-

Neutralize the reaction mixture by the slow addition of HCl.

-

Extract the aqueous phase three times with DCM.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Reduce the volume of the organic phase by rotary evaporation.

-

Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

-

Collect the α-tosyl-ω-hydroxyl PEG by filtration and dry under vacuum.

Protocol for Protein Conjugation with Tosyl-Activated PEG

This protocol outlines the general procedure for conjugating a tosyl-activated PEG to a protein containing accessible amine groups.

Materials:

-

Tosyl-activated PEG

-

Protein of interest (e.g., BSA)

-

Coupling Buffer (e.g., 0.1 M borate buffer, pH 8.5-9.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Dissolve the protein of interest in the coupling buffer to a desired concentration (e.g., 5-10 mg/mL).

-

Dissolve the tosyl-activated PEG in the coupling buffer. The molar ratio of PEG to protein should be optimized for the specific application.

-

Add the tosyl-activated PEG solution to the protein solution and mix gently.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with continuous gentle stirring for a predetermined time (e.g., 24-48 hours).

-

Quench the reaction by adding the quenching solution to react with any unreacted tosyl-activated PEG.

-

Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

-

Analyze the purified conjugate using techniques such as SDS-PAGE to confirm PEGylation and assess the degree of modification.

Visualizing Core Concepts

The following diagrams illustrate the key chemical transformations and workflows associated with tosyl-activated PEG reagents.

Caption: Activation of PEG with Tosyl Chloride.

Caption: Nucleophilic Substitution with an Amine.

Caption: General Experimental Workflow for Protein PEGylation.

Applications in Research and Drug Development

Tosyl-activated PEG reagents are instrumental in various areas of biomedical research and pharmaceutical development.

-

Bioconjugation: They are widely used to modify proteins, peptides, and oligonucleotides to enhance their therapeutic properties.

-

Drug Delivery: PEGylation of small molecule drugs or nanocarriers can improve their solubility, stability, and pharmacokinetic profiles, leading to more effective and safer therapies. The "stealth" effect imparted by the PEG layer can help nanoparticles evade the immune system, prolonging their circulation time.

-

Surface Modification: Tosyl-activated PEGs can be used to modify surfaces to reduce non-specific protein adsorption and improve biocompatibility.

Advantages and Considerations

Advantages:

-

High Reactivity: The tosylate group is an excellent leaving group, leading to efficient conjugation reactions.

-

Stable Linkages: The resulting amine, thioether, and ether bonds are stable under physiological conditions.

-

Versatility: Reacts with a range of common nucleophiles found in biomolecules.

Considerations:

-

Reaction Conditions: Careful control of pH is crucial for selective and efficient conjugation, especially with amine nucleophiles.

-

Potential for Side Reactions: While generally specific, side reactions with other nucleophiles (e.g., histidine) can occur and should be considered.

-

"PEG Dilemma": While PEGylation can improve circulation time, the PEG shell can sometimes hinder cellular uptake and endosomal escape of the drug, a phenomenon known as the "PEG dilemma". Strategies like using cleavable PEG linkers are being explored to overcome this challenge.

Conclusion

Tosyl-activated PEG reagents are powerful tools in the field of bioconjugation and drug delivery. Their high reactivity and ability to form stable linkages with a variety of nucleophiles make them a valuable choice for researchers and drug developers seeking to improve the therapeutic potential of biomolecules and drug delivery systems. A thorough understanding of their chemistry, reaction conditions, and potential limitations is essential for their successful application.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 3. US7351787B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]

- 4. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

m-PEG10-Tos solubility in aqueous and organic solvents

An In-depth Technical Guide to the Solubility of m-PEG10-Tos in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)-tosylate with ten ethylene glycol units (this compound). Understanding the solubility of this reagent is critical for its effective use in various applications, including bioconjugation, drug delivery, and surface modification. This document outlines its solubility in common aqueous and organic solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows for its application.

Solubility Profile of this compound

Table 1: Qualitative Solubility of m-PEG-Tosylate Derivatives

| Solvent Class | Solvent Examples | Solubility | References |

| Aqueous | Water, Aqueous Buffers | Soluble | |

| Chlorinated | Chloroform, Methylene Chloride (DCM) | Soluble | |

| Amides | Dimethylformamide (DMF) | Soluble | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Alcohols | Ethanol, Methanol | Less Soluble | |

| Aromatics | Toluene | Less Soluble | |

| Ethers | Diethyl Ether | Not Soluble |

Note: "Soluble" indicates that the compound is expected to dissolve readily at standard concentrations used in laboratory procedures. "Less Soluble" suggests that higher volumes of solvent or heating may be required. "Not Soluble" indicates that the compound is unlikely to form a solution.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors that influence this equilibrium.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the quantitative determination of this compound solubility in a specific solvent, adapted from standard polymer solubility testing methods.

3.1 Materials and Equipment

-

This compound

-

Solvent of interest (e.g., water, ethanol, DCM)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) if applicable.

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

-

Equilibrium Solubility Measurement: a. Add an excess amount of this compound to a series of vials. b. Accurately add a known volume of the solvent of interest to each vial. c. Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: a. After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid. b. Centrifuge the vials at a high speed to pellet any remaining undissolved solid. c. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.

-

Analysis: a. Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. b. Analyze the diluted sample and the calibration standards using a validated HPLC or other suitable analytical method.

-

Calculation: a. Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards. b. Determine the concentration of this compound in the diluted sample from the calibration curve. c. Calculate the solubility of this compound in the solvent of interest by taking into account the dilution factor.

Application Workflow: Protein PEGylation

This compound is frequently used in the PEGylation of proteins to enhance their therapeutic properties. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amine groups on the protein surface (e.g., lysine residues or the N-terminus).

Caption: General experimental workflow for protein PEGylation using this compound.

This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is highly recommended to experimentally determine the solubility in the specific solvent systems and conditions that will be employed.

References

m-PEG10-Tos: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol) (10) p-toluenesulfonate (m-PEG10-Tos). Understanding the stability profile of this reagent is critical for its effective use in PEGylation, a process widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This document outlines potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Core Concepts: Stability of this compound

This compound is a reactive PEG derivative susceptible to degradation through several mechanisms, primarily hydrolysis of the tosylate group and oxidation of the polyethylene glycol backbone. The stability of this compound is influenced by temperature, pH, light, and the presence of oxidizing agents.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation.

-

Hydrolysis: The tosylate group is a good leaving group and is susceptible to nucleophilic attack by water, leading to the formation of m-PEG10-OH and p-toluenesulfonic acid. The rate of hydrolysis is dependent on pH and temperature.

-

Oxidation: The polyether backbone of the PEG chain can undergo oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.

dot```dot graph DegradationPathways { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

mPEG10Tos [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(H2O, pH, Temp)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(O2, Light, Heat)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

mPEG10OH [label="m-PEG10-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; pTSA [label="p-Toluenesulfonic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; DegradationProducts [label="Aldehydes, Carboxylic Acids,\nChain Scission Products", fillcolor="#F1F3F4", fontcolor="#202124"];

mPEG10Tos -> Hydrolysis; mPEG10Tos -> Oxidation; Hydrolysis -> mPEG10OH; Hydrolysis -> pTSA; Oxidation -> DegradationProducts;

{rank=same; Hydrolysis; Oxidation;} }

Caption: Recommended workflow for handling and storage of this compound.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on general guidelines for stability testing of reactive pharmaceutical excipients.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.

4.1.1. Acid and Base Hydrolysis

-

Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis). Prepare a control sample in purified water.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 40°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralization: Neutralize the acid and base samples before analysis (e.g., with an equimolar amount of NaOH or HCl, respectively).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (see section 4.2).

4.1.2. Oxidative Degradation

-

Preparation of Sample: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

-

Incubation: Incubate the sample at room temperature.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the samples by HPLC.

4.1.3. Thermal Degradation

-

Sample Preparation: Place a known amount of solid this compound in a vial.

-

Incubation: Place the vial in an oven at an elevated temperature (e.g., 60°C).

-

Time Points: Remove samples at various time points (e.g., 1, 5, 15, and 30 days).

-

Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

4.1.4. Photostability

-

Sample Preparation: Spread a thin layer of solid this compound in a chemically inert, transparent container. Prepare a dark control sample wrapped in aluminum foil.

-

Exposure: Expose the sample to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).

-

Analysis: After exposure, dissolve the sample and the dark control in a suitable solvent and analyze by HPLC.

dot

Caption: Experimental workflow for forced degradation studies of this compound.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact this compound from its potential degradation products.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is often suitable.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is commonly used.

-

Gradient Program (Example):

-

0-5 min: 95% Water / 5% Acetonitrile

-

5-25 min: Gradient to 5% Water / 95% Acetonitrile

-

25-30 min: Hold at 5% Water / 95% Acetonitrile

-

30-35 min: Return to 95% Water / 5% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the tosyl group absorbs (e.g., 220 nm or 254 nm) and/or an Evaporative Light Scattering Detector (ELSD) for PEG chain detection.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

-

HPLC-MS: Couple the HPLC system to a mass spectrometer to obtain the molecular weights of the degradation products.

-

NMR Spectroscopy: For significant degradation products, isolation followed by NMR spectroscopy (¹H and ¹³C) can provide structural elucidation.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, the integrity of the reagent can be maintained. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and ensure the quality of their PEGylation reactions. It is recommended that users perform their own stability studies under their specific experimental conditions to ensure the reliability of their results.

In-Depth Technical Guide: m-PEG10-Tos Molecular Weight and Polydispersity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and polydispersity of methoxy-poly(ethylene glycol)-tosylate with 10 ethylene glycol units (m-PEG10-Tos). Understanding these core properties is critical for its application in drug delivery, bioconjugation, and nanoparticle formulation, where precise control over molecular size and uniformity is paramount for ensuring reproducibility and efficacy.

Core Concepts: Molecular Weight and Polydispersity

Molecular Weight (MW): For a discrete molecule like this compound, the molecular weight is a calculated value based on its exact chemical formula. It represents the mass of one mole of the substance. The precise molecular weight is a key parameter for stoichiometric calculations in conjugation reactions and for the overall characterization of the resulting PEGylated molecules.

Polydispersity Index (PDI): The PDI is a measure of the uniformity of a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a perfectly uniform, or monodisperse, sample, where all molecules have the same chain length, the PDI is equal to 1. In contrast, traditional polymerization methods often yield polydisperse polymers with a PDI greater than 1, indicating a distribution of chain lengths.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below. As a well-defined, monodisperse compound, its properties are highly consistent.

| Parameter | Value | Source |

| Chemical Formula | C₂₆H₄₆O₁₂S | [1] |

| Molecular Weight (MW) | 582.7 g/mol | [1][2] |

| Polydispersity Index (PDI) | ≈ 1 (Monodisperse) | Inferred from synthesis of discrete PEG oligomers[3][4] |

Understanding the Monodisperse Nature of this compound

This compound is not a product of conventional polymerization, which inherently produces a range of molecular weights. Instead, it is synthesized through a stepwise addition of discrete ethylene glycol units, resulting in a molecule with a precisely defined structure of 10 repeating units. This synthetic approach ensures that each molecule of this compound is identical in length and composition, leading to a polydispersity index of approximately 1.

The use of monodisperse PEGs is particularly advantageous in pharmaceutical applications as it leads to:

-

Precise Characterization: Simplifies analytical techniques and allows for unambiguous structural confirmation.

-

Batch-to-Batch Reproducibility: Ensures consistency in manufacturing processes, a critical requirement for regulatory approval.

-

Predictable Pharmacokinetics: The uniform size of the PEG chain leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles of PEGylated drugs.

Experimental Protocols for Characterization

To verify the molecular weight and monodispersity of this compound, the following experimental protocols are typically employed.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To confirm the exact molecular weight of this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile with a small percentage of formic acid to promote ionization.

-

Data Acquisition: The sample is infused into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

-

Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The molecular weight is determined from the m/z value of this peak. For this compound, a peak around m/z 583.7 (for [M+H]⁺) would be expected. The high resolution of the instrument allows for confirmation of the elemental composition.

Gel Permeation Chromatography (GPC) for Polydispersity Analysis

Objective: To determine the polydispersity index (PDI) and confirm the monodisperse nature of this compound.

Methodology:

-

Instrumentation: A Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.

-

Columns: A set of GPC columns with a suitable pore size for the separation of low molecular weight polymers.

-

Mobile Phase: A solvent in which this compound is soluble, such as tetrahydrofuran (THF).

-

Calibration: The system is calibrated using a series of monodisperse polymer standards (e.g., polystyrene) with known molecular weights.

-

Sample Analysis: A solution of this compound is injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through the columns.

-

Data Analysis: The retention time of the this compound peak is compared to the calibration curve to determine its number-average (Mn) and weight-average (Mw) molecular weights. The PDI is then calculated as Mw/Mn. For a monodisperse sample like this compound, the resulting chromatogram should show a single, sharp peak, and the calculated PDI will be very close to 1.0.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process for this compound.

Caption: Workflow for this compound Characterization.

Caption: Impact of Monodispersity on Drug Development.

References

- 1. Synthesis and characterization of monodisperse poly(ethylene glycol)-conjugated collagen pentapeptides with collagen biosynthesis-stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Use of Monodisperse PEGs to Accelerate Drug Development - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 4. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]

The Tosyl Group in PEGylation Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug development and biotechnology, primarily through the process of PEGylation—the covalent attachment of PEG chains to molecules such as proteins, peptides, and small drugs.[1][2] This modification can significantly enhance the therapeutic properties of a biomolecule by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, improve solubility, reduce immunogenicity, and protect it from proteolytic degradation.[1][3] The key to successful PEGylation lies in the choice of activation chemistry used to functionalize the terminal hydroxyl groups of PEG, making them reactive towards specific functional groups on the target molecule.

Among the various activation strategies, the use of the p-toluenesulfonyl (tosyl) group has emerged as a robust and versatile method.[4] Tosyl-activated PEG (tosyl-PEG) is a highly effective reagent for the modification of nucleophilic groups such as amines, thiols, and hydroxyls, which are abundantly found in biomolecules. The tosyl group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions to form stable covalent bonds with the target molecule. This technical guide provides an in-depth overview of the applications of the tosyl group in PEGylation chemistry, including detailed experimental protocols, quantitative data for reaction optimization, and a discussion of the critical parameters influencing the success of the conjugation process.

Core Principles of Tosyl-Activated PEGylation

The fundamental principle behind the use of tosyl groups in PEGylation is the conversion of the terminal hydroxyl groups of PEG into tosylates. This is typically achieved by reacting the PEG-diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosyl-PEG is highly reactive towards nucleophiles. For instance, it readily reacts with the primary amine groups of lysine residues in proteins at a pH range of 8.0 to 9.5 to form a stable secondary amine linkage.

Data Presentation: Quantitative Parameters for PEGylation

The efficiency and outcome of a PEGylation reaction are influenced by several factors. The following tables summarize key quantitative data to aid in the design and optimization of PEGylation experiments using tosyl-activated PEG.

Table 1: Reaction Conditions for the Synthesis of Mono-Tosyl-PEG

| Parameter | Value/Condition | Reference |

| PEG Molecular Weight | 1450 g/mol | |

| Reagents | p-Toluenesulfonyl chloride (TsCl), Silver(I) oxide (Ag₂O), Potassium iodide (KI) | |

| Solvent | Dry Toluene | |

| Molar Ratio (PEG:TsCl:Ag₂O:KI) | 1 : 1.05 : 1.5 : 0.2 | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 12 hours | |

| Yield of Mono-tosyl-PEG | 71-76% |

Table 2: Conditions for Nucleophilic Substitution on Tosyl-PEG

| Nucleophile | Target Functional Group | pH Range | Product Linkage | Reference |

| Amine (e.g., Lysine) | -NH₂ | 8.0 - 9.5 | Secondary Amine | |

| Thiol (e.g., Cysteine) | -SH | Neutral to slightly basic | Thioether | |

| Hydroxyl (e.g., Serine) | -OH | Basic | Ether |

Experimental Protocols

Protocol 1: Synthesis of α-Tosyl-ω-hydroxyl PEG

This protocol describes the selective monotosylation of a PEG-diol using a silver oxide-mediated method.

Materials:

-

Poly(ethylene glycol) (PEG), e.g., 1450 g/mol

-

p-Toluenesulfonyl chloride (TsCl)

-

Silver(I) oxide (Ag₂O)

-

Potassium iodide (KI)

-

Dry Toluene

-

Filter agent (e.g., Celite)

Procedure:

-

Dry the PEG by azeotropic distillation in toluene using a Dean-Stark trap.

-

Dissolve the dried PEG (1 equivalent) in dry toluene.

-

To this solution, add Ag₂O (1.5 equivalents) and KI (0.2 equivalents).

-

Stir the mixture rapidly and add TsCl (1.05 equivalents) in one portion.

-

Allow the reaction to proceed at room temperature with constant stirring for 12 hours.

-

After 12 hours, filter the reaction mixture over a filter agent to remove insoluble silver salts.

-

Remove the toluene by rotary evaporation to obtain the crude α-tosyl-ω-hydroxyl PEG.

-

The product can be further purified by precipitation from a suitable solvent system (e.g., dissolution in dichloromethane and precipitation in cold diethyl ether).

Characterization:

-

¹H NMR: Confirm the presence of the tosyl group (aromatic protons) and the remaining hydroxyl group.

-

GPC/SEC: Assess the molecular weight distribution and confirm the absence of cross-linking.

-

MALDI-TOF MS: Determine the exact molecular weight and confirm the degree of substitution.

Protocol 2: PEGylation of a Model Protein (Lysozyme) with Tosyl-PEG

This protocol provides a general procedure for the PEGylation of a protein using pre-activated tosyl-PEG. Optimization of the molar ratio of PEG to protein, pH, and reaction time is crucial for achieving the desired degree of PEGylation.

Materials:

-

Lysozyme

-

α-Tosyl-ω-methoxy-PEG (mPEG-OTs)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Purification system (e.g., FPLC with ion-exchange or size-exclusion column)

Procedure:

-

Dissolve lysozyme in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve mPEG-OTs in the reaction buffer.

-

Add the mPEG-OTs solution to the lysozyme solution at a desired molar excess (e.g., 10 to 50-fold molar excess of PEG over protein).

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

-

Purify the PEGylated lysozyme from unreacted PEG and native lysozyme using an appropriate chromatography technique (e.g., cation exchange chromatography followed by size-exclusion chromatography).

Characterization of PEGylated Protein:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

-

MALDI-TOF MS: To determine the molecular weight of the conjugate and the number of attached PEG chains.

-

Enzymatic Activity Assay: To assess the retention of biological activity after PEGylation.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of tosyl-activated PEG.

References

An In-depth Technical Guide to PEGylation for Protein Modification

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a cornerstone of modern biopharmaceutical development. This process significantly enhances the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their hydrodynamic size. The result is a longer plasma half-life, reduced immunogenicity, and improved stability and solubility.[1][2] This guide provides a comprehensive technical overview of the core principles of PEGylation, from fundamental chemistry to advanced analytical characterization and purification strategies. It includes detailed experimental protocols for key methodologies and presents quantitative data on the impact of PEGylation on therapeutic protein performance, offering a valuable resource for professionals in the field of drug development.

Introduction to Protein PEGylation

The therapeutic potential of proteins is often limited by their short in vivo half-life, susceptibility to proteolytic degradation, and potential to elicit an immune response.[2] PEGylation is a widely adopted strategy to overcome these limitations.[3] By covalently attaching PEG chains, a non-toxic and non-immunogenic polymer, to a protein, its physicochemical properties are altered.[1] This modification "masks" the protein from the host's immune system and increases its size, thereby reducing renal clearance and extending its circulation time. The first PEGylated therapeutic, pegademase bovine (Adagen®), was approved in 1990, and since then, numerous PEGylated proteins have entered the market for a variety of indications.

Core Principles and Advantages of PEGylation

The fundamental principle of PEGylation is the alteration of a protein's properties through the covalent attachment of PEG chains. This modification imparts several key advantages:

-

Prolonged Plasma Half-Life: The increased hydrodynamic volume of the PEG-protein conjugate significantly reduces its renal filtration rate, leading to a longer circulation time in the body.

-

Reduced Immunogenicity: The flexible PEG chains create a protective hydrophilic shield around the protein, masking its antigenic epitopes from the immune system. However, it is important to note that the reduction in immunogenicity is not always predictable and should be assessed on a case-by-case basis.

-

Improved Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases.

-

Enhanced Solubility: PEG is highly soluble in aqueous solutions, and its conjugation can improve the solubility of hydrophobic proteins.

PEGylation Strategies: From Random to Site-Specific Modification

The methods for PEGylating proteins have evolved from non-specific, random approaches to highly specific, controlled reactions.

First-Generation PEGylation: Non-Specific Modification

Early PEGylation techniques, often referred to as "first-generation," involved the random attachment of PEG to multiple sites on the protein surface, primarily targeting the primary amine groups of lysine residues. While effective in extending half-life, this approach often results in a heterogeneous mixture of PEGylated isomers, each with potentially different biological activities and pharmacokinetic profiles.

Second-Generation PEGylation: Site-Specific Modification

To overcome the heterogeneity of first-generation methods, "second-generation" or site-specific PEGylation strategies have been developed. These techniques aim to attach a single PEG molecule at a predetermined site on the protein, leading to a homogenous product with consistent properties.

Common site-specific PEGylation strategies include:

-

N-terminal PEGylation: By controlling the reaction pH, PEGylation can be directed to the α-amino group of the N-terminus, which has a lower pKa than the ε-amino groups of lysine residues.

-

Cysteine-Specific PEGylation: This approach targets the sulfhydryl group of cysteine residues, which are often less abundant on the protein surface than lysines. Reagents like PEG-maleimide are commonly used for this purpose.

-

Enzymatic PEGylation: Enzymes such as transglutaminase can be used to site-specifically incorporate PEG derivatives into proteins.

The logical progression from first to second-generation PEGylation is driven by the need for greater control and product homogeneity.

Caption: Evolution from non-specific to site-specific PEGylation.

Quantitative Impact of PEGylation on Therapeutic Proteins

The effects of PEGylation on a protein's half-life, bioactivity, and immunogenicity can be quantified. The following tables summarize representative data from the literature.

| Protein | PEG Size (kDa) | Change in Terminal Half-Life | Reference |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 25-fold increase (from 1.1 h to 28 h in mice) | |

| Proticles (nanoparticles) | Not specified | Significantly higher blood values at 1h post-injection |

Table 1: Effect of PEGylation on Protein Half-Life

| Protein/Enzyme | PEG Size (kDa) | In Vitro Bioactivity | Reference |

| Interferon alpha-2a (Pegasys) | 40 (branched) | Retains only 7% of native protein activity | |

| α-Chymotrypsin | 0.7, 2, 5 | kcat decreased to 50-60% of native enzyme | |

| Endostatin | Not specified | More efficient in reducing endothelial cell migration than intact protein | |

| Trastuzumab Fab fragments | 20, 40 | 5- to 8-fold reduction in affinity for target antigen |

Table 2: Effect of PEGylation on Protein Bioactivity

| Protein | PEG Size (kDa) | Effect on Immunogenicity | Reference |

| Chicken IgY and Horse IgG | 5, 20 | Inconsistent effect, dependent on mouse strain and administration route | |

| Tetanus toxoid | 5, 20 | Elicited high levels of anti-PEG antibodies | |

| Albumin | Not specified | Reduced antibody production compared to unconjugated albumin |

Table 3: Effect of PEGylation on Protein Immunogenicity

Characterization and Purification of PEGylated Proteins

A critical aspect of developing PEGylated therapeutics is the thorough characterization and purification of the final product to ensure its quality, safety, and efficacy.

Characterization Techniques

A suite of analytical techniques is employed to characterize PEGylated proteins:

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and is a primary method for determining the degree of PEGylation and identifying aggregates.

-

Ion-Exchange Chromatography (IEX): IEX separates proteins based on their surface charge. Since PEGylation can shield surface charges, IEX is effective in separating unreacted protein, mono-PEGylated, and multi-PEGylated species, as well as positional isomers.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be used to resolve different PEGylated forms.

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are powerful tools for determining the precise molecular weight of the PEGylated protein and thus the degree of PEGylation.

Purification Strategies

The purification of PEGylated proteins from the reaction mixture, which may contain unreacted protein, excess PEG, and various PEGylated species, is a significant challenge. Chromatographic methods are the workhorses of PEGylated protein purification.

A typical purification workflow might involve an initial capture step using IEX, followed by a polishing step with SEC to remove aggregates and any remaining impurities.

Impact on Signaling Pathways: The Case of PEGylated Interferon-α

PEGylated therapeutics can modulate cellular signaling pathways. A prime example is PEGylated interferon-α (pegIFN-α), used in the treatment of chronic viral hepatitis. Type I interferons bind to the IFN-α receptor (IFNAR) and activate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This leads to the formation of the IFN-stimulated gene factor 3 (ISGF3) complex, which translocates to the nucleus and induces the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. While pegIFN-α has a prolonged presence in the serum, it induces only a transient activation of the JAK-STAT pathway in hepatocytes. Its superior efficacy is attributed to the induction of a broader spectrum of genes, including those involved in cellular immunity, compared to conventional IFN-α.

References

Methodological & Application

Application Notes and Protocols for m-PEG10-Tos Conjugation to Protein Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) modification, or PEGylation, is a widely adopted technique to enhance the therapeutic properties of proteins and peptides. By covalently attaching PEG chains, it is possible to improve a protein's solubility, increase its hydrodynamic size, and shield it from proteolytic degradation and the host immune system. These modifications can lead to a longer circulation half-life, reduced immunogenicity, and improved overall efficacy of the therapeutic agent.[1][2][3]

The choice of PEG reagent and conjugation chemistry is critical for achieving optimal results while preserving the biological activity of the protein.[1][4] Amine-reactive PEGylation, targeting the ε-amino groups of lysine residues and the N-terminal α-amino group, is a common strategy due to the frequent presence of lysines on the protein surface. While N-hydroxysuccinimide (NHS) esters are widely used, tosyl-activated PEGs (PEG-Tos) offer an alternative chemistry for amine modification.

This document provides a detailed protocol for the conjugation of methoxy-PEG10-tosylate (m-PEG10-Tos) to primary amines on proteins. The reaction proceeds via a nucleophilic substitution, where the amine group acts as a nucleophile, displacing the tosylate, which is an excellent leaving group, to form a stable secondary amine linkage.

Reaction Mechanism and Workflow

The conjugation of this compound to a protein amine involves the N-alkylation of a primary amine (e.g., from a lysine residue) by the PEG-tosylate reagent. The tosylate group activates the terminal carbon of the PEG chain, making it susceptible to nucleophilic attack.

References

- 1. PEGylation of cytokines and other therapeutic proteins and peptides: the importance of biological optimisation of coupling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to PEGylating Peptides with m-PEG10-Tos

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance its stability, and reduce its immunogenicity. This document provides a detailed guide for the PEGylation of peptides using methoxy-PEG10-tosylate (m-PEG10-Tos). The tosyl group serves as an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines present on the peptide, such as the ε-amino group of lysine residues or the N-terminal α-amino group.

Principle of the Reaction

The PEGylation of a peptide with this compound proceeds via a nucleophilic substitution reaction. The primary amine groups on the peptide act as nucleophiles, attacking the carbon atom to which the tosylate group is attached. The tosylate anion, a stable and good leaving group, is subsequently displaced, forming a stable secondary amine linkage between the PEG molecule and the peptide. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the target amine groups, thereby increasing their nucleophilicity.

Experimental Protocols

Materials and Reagents

-

Peptide of interest containing at least one primary amine group (e.g., lysine residue or N-terminus)

-

This compound (methoxy-polyethylene glycol (10) tosylate)

-

Reaction Buffer: 100 mM sodium bicarbonate buffer or sodium borate buffer, pH 8.5-9.5

-

Quenching Reagent: 1 M Tris-HCl or 1 M glycine solution, pH 8.0

-

Purification Buffers and Columns (e.g., for SEC or RP-HPLC)

-

Analytical Instruments (e.g., Mass Spectrometer, HPLC system)

Protocol 1: PEGylation of a Peptide with this compound

This protocol outlines the general procedure for the covalent attachment of this compound to a peptide.

-

Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.

-

Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of the Reaction Buffer or a compatible organic solvent like DMSO to prepare a concentrated stock solution.

-

PEGylation Reaction:

-

Add the this compound stock solution to the peptide solution. The molar ratio of this compound to peptide should be optimized, but a starting point of a 5 to 20-fold molar excess of the PEG reagent is recommended.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed at 4°C for 16-24 hours to minimize potential side reactions.

-

-

Reaction Quenching: To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any unreacted this compound. Allow the quenching reaction to proceed for 1 hour at room temperature.

-

Purification of the PEGylated Peptide: The PEGylated peptide must be purified from unreacted peptide, excess PEG reagent, and reaction byproducts. Common purification methods include:

-

Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller unreacted peptide and quenching reagent.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be used to isolate the PEGylated peptide.[2]

-

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be useful for purifying PEGylated peptides if there is a sufficient charge difference between the product and starting materials.[2]

-

Dialysis or Ultrafiltration: These methods can be used for initial cleanup to remove small molecule impurities.[1]

-

-

Characterization of the PEGylated Peptide: It is crucial to characterize the final product to confirm successful PEGylation and determine the extent of modification.

-

Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated peptide, confirming the addition of the PEG chain.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate and quantify the degree of PEGylation.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC can be used to assess the purity of the final product.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of a model peptide.

| Parameter | Condition | Expected Outcome/Observation |

| Peptide Concentration | 1-5 mg/mL | Optimal concentration for efficient reaction kinetics. |

| This compound:Peptide Molar Ratio | 5:1 to 20:1 | Higher ratios can drive the reaction to completion but may increase the purification burden. |

| Reaction pH | 8.5 - 9.5 | Favors deprotonation of lysine ε-amino groups, enhancing nucleophilicity. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C to minimize side reactions. |

| Reaction Time | 2-4 hours at RT; 16-24 hours at 4°C | Sufficient time for the reaction to proceed to a high conversion. |

| Purification Method | SEC or RP-HPLC | High purity of the mono-PEGylated product. |

| Characterization | MS and HPLC | Confirmation of the desired molecular weight and purity >95%. |

Visualizations

Reaction Pathway

Caption: Reaction scheme for the nucleophilic substitution of this compound by a primary amine on a peptide.

Experimental Workflow

Caption: Step-by-step experimental workflow for the PEGylation of a peptide with this compound.

Purification Logic

Caption: A logical diagram to guide the selection of an appropriate purification method.

References

- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

Application Notes and Protocols for m-PEG10-Tos Reaction with Lysine Residues on Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins such as monoclonal antibodies (mAbs), is a widely employed strategy in drug development to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] One common approach for PEGylating antibodies is the reaction of activated PEG derivatives with the ε-amino groups of lysine residues, which are typically abundant and accessible on the antibody surface.

This document provides detailed application notes and protocols for the reaction of methoxy-poly(ethylene glycol)-tosylate (m-PEG10-Tos) with lysine residues on antibodies. This compound is a valuable reagent for this purpose, as the tosyl group is a good leaving group that facilitates a nucleophilic substitution reaction with the primary amine of lysine, forming a stable secondary amine linkage.

Reaction Chemistry and Principles

The reaction between this compound and the ε-amino group of a lysine residue on an antibody proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the lysine's primary amine acts as a nucleophile, attacking the carbon atom attached to the tosylate group. The tosylate anion is subsequently displaced, forming a stable secondary amine bond between the PEG chain and the lysine residue.

The reaction is pH-dependent, with a higher pH (typically 7-9) favoring the deprotonated, more nucleophilic form of the amine group, thus increasing the reaction rate.[2] However, excessively high pH can lead to antibody denaturation. Therefore, careful optimization of the reaction buffer pH is crucial.

The stoichiometry of the reaction, specifically the molar ratio of this compound to the antibody, is a critical parameter that influences the degree of PEGylation (the average number of PEG chains attached to each antibody molecule). A higher molar excess of the PEG reagent generally leads to a higher degree of PEGylation. However, excessive PEGylation can potentially lead to a loss of antibody-antigen binding affinity due to steric hindrance.[3]

Experimental Protocols

PEGylation of a Monoclonal Antibody with this compound

This protocol describes a general procedure for the PEGylation of a monoclonal antibody. The optimal conditions, particularly the molar ratio of this compound to the antibody, may need to be determined empirically for each specific antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

This compound (methoxy-poly(ethylene glycol)-tosylate, with 10 ethylene glycol units)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing or centrifugal filter units (e.g., Amicon Ultra) with an appropriate molecular weight cutoff (MWCO)

-

Purification system (e.g., Ion-Exchange Chromatography)

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer.

-

This compound Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to the desired concentration. The amount of this compound to be added will depend on the target molar ratio.

-

PEGylation Reaction:

-

Add the calculated volume of the this compound solution to the antibody solution while gently stirring.

-

Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring.

-

-

Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification:

-

Remove excess PEG reagent and buffer exchange the PEGylated antibody into a suitable buffer (e.g., PBS) using dialysis or centrifugal filtration.

-

For further purification and to separate different PEGylated species, perform ion-exchange chromatography.

-

Characterization of PEGylated Antibody